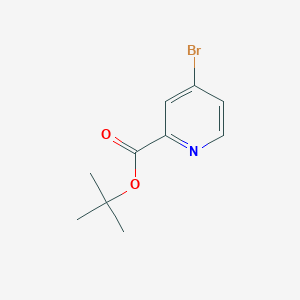

tert-Butyl 4-bromopyridine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 4-bromopyridine-2-carboxylate (TBBC) is an organobromine compound that is used in synthetic organic chemistry. It has been widely used as a reagent in the synthesis of various organic compounds and in the synthesis of pharmaceuticals. TBBC is an important intermediate in the synthesis of many biologically active compounds and has been used in a variety of research applications.

Scientific Research Applications

Electrocatalytic Carboxylation

A study by Feng et al. (2010) explored the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid to produce 6-aminonicotinic acid. This process avoids the use of volatile and toxic solvents and catalysts, highlighting an environmentally friendly approach to synthesizing valuable chemical compounds Feng, Ke‐long Huang, Suqin Liu, & X. Wang.

Synthesis of Derivatives for Tumor Virus Treatment

Research by Hu et al. (2019) discusses the synthesis of tert-Butyl 4-bromo-4-formylpiperidine-1-carboxylate and its derivatives, which have potential applications in treating tumor viruses. This highlights the compound's relevance in medicinal chemistry, specifically in synthesizing CDK9 inhibitors and Ibrutinib Xiaohan Hu, Bingbing Zhao, Wensheng Zou, Xuehu Yang, & Pengwu Zheng.

Monosaccharides Absolute Configuration Determination

Nishida et al. (1991) utilized tert-Butyl derivatives to determine the absolute configuration of monosaccharides using high-resolution 1H-n.m.r. spectroscopy. This application is crucial in carbohydrate chemistry for understanding the structural and stereochemical aspects of sugars Y. Nishida, Mari Kumagai, A. Kamiyama, H. Ohrui, & H. Meguro.

Hetero-Cope Rearrangement

A study by Marx and Rassat (2002) demonstrated the use of tert-Butyl derivatives in the hetero-Cope rearrangement, leading to the synthesis of highly water-soluble stable free radicals. This application is significant in the field of organic synthesis and materials science L. Marx & A. Rassat.

Jak3 Inhibitor Synthesis

Chen Xin-zhi (2011) described the synthesis of tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor, CP-690550. This underscores the compound's importance in the development of new pharmaceuticals Chen Xin-zhi.

properties

IUPAC Name |

tert-butyl 4-bromopyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-10(2,3)14-9(13)8-6-7(11)4-5-12-8/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPJUMRHWYNLBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC=CC(=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-bromopyridine-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2773143.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-nitrobenzamide](/img/structure/B2773151.png)

![tert-Butyl (6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B2773155.png)

![1-(3-Methylphenyl)-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2773156.png)

![2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid](/img/structure/B2773159.png)

![6-Ethynylspiro[3.3]heptan-2-one](/img/structure/B2773164.png)

![6-[(2,4-Dichlorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2773165.png)